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Compound of Interest

Compound Name: Fichtelite

Cat. No.: B1623743 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the monoclinic crystal structure of

fichtelite, a naturally occurring hydrocarbon. The document details its crystallographic

parameters, the experimental protocols for its structural determination, and the implications of

its unique structure.

Introduction
Fichtelite (C₁₉H₃₄) is a rare organic mineral found primarily in fossilized wood, particularly in

peat bogs.[1][2][3] It is a saturated hydrocarbon, chemically identified as a dimethyl-isopropyl-

perhydrophenanthrene.[4][5] The study of fichtelite's crystal structure provides valuable

insights into the diagenetic processes of natural resins and offers a model for understanding

the stereochemistry of complex organic molecules. Its monoclinic crystal system is a key

determinant of its physical and chemical properties.

Crystallographic Data
The crystal structure of fichtelite has been determined by single-crystal X-ray diffraction. It

crystallizes in the monoclinic system with the space group P2₁.[4] The quantitative

crystallographic data are summarized in Table 1.
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Parameter Value Reference

Crystal System Monoclinic [4]

Space Group P2₁ [4]

a 10.706(4) Å [4]

b 7.458(2) Å [4]

c 10.824(7) Å [4]

β 105.85(3)° [4]

Volume (V) 831.4(8) Å³ [4]

Z 2 [4]

Calculated Density 1.05 g/cm³

Table 1: Quantitative Crystallographic Data for Fichtelite

Experimental Protocols
The determination of fichtelite's crystal structure involves a series of precise experimental

steps. The following protocol is based on the established methods for single-crystal X-ray

diffraction from the period of the key reference publication by Mace and Peterson (1995).

3.1. Crystal Selection and Mounting

A suitable single crystal of fichtelite, free of significant defects and of appropriate size (typically

0.1-0.3 mm in all dimensions), is selected under a polarizing microscope. The crystal is then

mounted on a glass fiber or a cryo-loop, which is subsequently attached to a goniometer head.

3.2. Data Collection

The mounted crystal is placed on a four-circle X-ray diffractometer. The instrument is equipped

with a source of monochromatic X-radiation, typically MoKα (λ = 0.71073 Å) or CuKα (λ =

1.5418 Å), generated by an X-ray tube and monochromatized using graphite crystals. The

crystal is maintained at a constant temperature, often cooled to reduce thermal vibrations (e.g.,

293 K). The goniometer rotates the crystal to different orientations, and for each orientation, the
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intensity of the diffracted X-ray beams is measured by a detector, such as a scintillation counter

or a CCD detector.

3.3. Structure Solution and Refinement

The collected diffraction data, consisting of a set of reflection intensities, are processed to

correct for various experimental factors. The crystal structure is then solved using direct

methods or Patterson methods, which provide an initial model of the atomic positions. This

model is subsequently refined using least-squares methods, which minimize the difference

between the observed and calculated structure factor amplitudes. The final result is a detailed

three-dimensional model of the fichtelite molecule within the crystal lattice.
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Experimental workflow for fichtelite crystal structure determination.
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Implications of the Monoclinic Crystal Structure
The monoclinic crystal structure of fichtelite has several important implications in the fields of

geology, chemistry, and potentially drug development.

4.1. Geological Significance

Fichtelite is considered a biomarker, providing evidence of the diagenesis of diterpenoids from

resinous higher plants. Its presence in geological sediments can be indicative of the past

existence of specific terrestrial ecosystems. The transformation of abietic acid, a common

component of pine resin, to fichtelite is a well-documented diagenetic pathway.
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(e.g., Pine)
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contains Diagenesis
(Burial, Heat, Pressure)

undergoes Fichtelite
(Perhydrophenanthrene)

forms
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Geological formation pathway of fichtelite.

4.2. Chemical and Stereochemical Insights

The crystal structure of fichtelite reveals the specific three-dimensional arrangement of its

constituent atoms, confirming its identity as a particular stereoisomer of dimethyl-isopropyl-

perhydrophenanthrene. This detailed structural information is crucial for understanding the

reaction mechanisms of its formation and for serving as a reference compound in the analysis

of complex hydrocarbon mixtures from geological and biological sources. The low symmetry of

the monoclinic system is characteristic of such complex, chiral organic molecules.

4.3. Relevance to Drug Development

While fichtelite itself is not a therapeutic agent, the perhydrophenanthrene ring system is a

core scaffold in many biologically active natural products, including steroids and diterpenes. A

detailed understanding of the crystal packing and intermolecular interactions in a simple,

unsubstituted perhydrophenanthrene derivative like fichtelite can provide valuable data for

computational modeling and the design of synthetic analogs with potential therapeutic

applications. The crystal structure can inform the development of force fields used in molecular
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dynamics simulations and docking studies of more complex, drug-like molecules containing this

scaffold.

Fichtelite Crystal Structure
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Relevance of fichtelite's structure to drug development.

Conclusion
The monoclinic crystal structure of fichtelite, determined through single-crystal X-ray

diffraction, provides a foundational understanding of this unique organic mineral. The detailed

crystallographic data and the experimental protocols for its determination are essential for

researchers in mineralogy, geochemistry, and organic chemistry. Furthermore, the implications

of its structure extend to geological sciences as a biomarker and offer insights that can be
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leveraged in the field of drug development for the design of novel therapeutics based on the

perhydrophenanthrene scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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